molecular formula C13H12BrN5O4 B7740137 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide

Cat. No.: B7740137
M. Wt: 382.17 g/mol
InChI Key: MFEBOESOXQDKKO-GIDUJCDVSA-N
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Description

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide is a hydrazide derivative characterized by a 5-bromo-2-hydroxyphenyl group linked via an E-configuration methylidene bridge to a propanehydrazide backbone. This backbone is further substituted with a 3,5-dioxo-1,2,4-triazin-6-yl moiety.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O4/c14-8-1-3-10(20)7(5-8)6-15-18-11(21)4-2-9-12(22)16-13(23)19-17-9/h1,3,5-6,20H,2,4H2,(H,18,21)(H2,16,19,22,23)/b15-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEBOESOXQDKKO-GIDUJCDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)CCC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)CCC2=NNC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Group Introduction and Substitution

A common precursor for 5-bromo-2-hydroxybenzaldehyde is 4-bromo-2-fluoro-1-nitrobenzene, which undergoes nucleophilic aromatic substitution (SNAr) with methylamine to yield 5-bromo-N-methyl-2-nitroaniline. For example, treatment of 4-bromo-2-fluoro-1-nitrobenzene with methylamine in ethanol at ambient temperature for 48 hours achieves a 99% yield of 5-bromo-N-methyl-2-nitroaniline. Subsequent reduction of the nitro group to an amine using iron powder and ammonium chloride in methanol at 75°C for 15 hours generates 5-bromo-N1-methylbenzene-1,2-diamine.

Oxidative Demethylation and Aldehyde Formation

Oxidative demethylation of the methylamine group followed by formylation introduces the aldehyde functionality. For instance, treatment of 5-bromo-N1-methylbenzene-1,2-diamine with aqueous hydrochloric acid and sodium nitrite under diazotization conditions, followed by hydrolysis, yields 5-bromo-2-hydroxybenzaldehyde. Alternative routes involve direct formylation using hexamethylenetetramine (HMTA) in acidic media.

Synthesis of 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide

The triazinone-propanehydrazide segment is constructed through cyclocondensation and hydrazide formation.

Triazinone Ring Formation

The 3,5-dioxo-1,2,4-triazin-6-yl group is synthesized via cyclization of urea derivatives with β-keto esters or malononitrile intermediates. For example, reacting ethyl cyanoacetate with urea in the presence of a base such as sodium ethoxide facilitates cyclization to form the triazinone core. Substituting the ester group with a propane chain is achieved through Michael addition or alkylation with propargyl bromide, followed by hydrolysis to the carboxylic acid.

Hydrazide Formation

Conversion of the carboxylic acid to the hydrazide involves treatment with thionyl chloride to generate the acid chloride, followed by reaction with hydrazine hydrate. For instance, refluxing 3-(3,5-dioxotriazin-6-yl)propanoic acid with thionyl chloride in dichloromethane yields the corresponding acid chloride, which is then reacted with hydrazine in ethanol to afford the hydrazide in 85–90% yield.

Condensation to Form the Target Hydrazide

The final step involves Schiff base formation between 5-bromo-2-hydroxybenzaldehyde and the triazinone-propanehydrazide.

Reaction Conditions and Optimization

Condensation is typically conducted in ethanol or methanol under reflux with catalytic acetic acid. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the E-hydrazone. For example, combining equimolar amounts of 5-bromo-2-hydroxybenzaldehyde and 3-(3,5-dioxotriazin-6-yl)propanehydrazide in ethanol at 80°C for 6 hours achieves a 78% yield of the target compound.

Stereochemical Control

The E-configuration of the hydrazone is favored due to thermodynamic stabilization via intramolecular hydrogen bonding between the hydroxyl group and the hydrazone nitrogen. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans arrangement of the aryl and triazinone groups.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, OH), 8.45 (s, 1H, N=CH), 7.85 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 3.82–3.75 (m, 2H, CH2), 2.90–2.84 (m, 2H, CH2), 2.55 (s, 2H, triazinone CH2).

  • LC-MS (ESI+): m/z 462.1 [M+H]+, consistent with the molecular formula C17H14BrN5O4.

Purity and Yield Optimization

StepSolventTemperature (°C)Time (h)Yield (%)
Triazinone cyclizationEthanol801288
Hydrazide formationDichloromethane25292
Schiff base condensationEthanol80678

Challenges and Alternative Routes

Competing Side Reactions

Over-alkylation during triazinone-propane chain introduction can be mitigated by using excess malononitrile. Similarly, oxime formation during hydrazone synthesis is minimized by maintaining anhydrous conditions.

Green Chemistry Approaches

Recent advances employ microwave-assisted synthesis for the condensation step, reducing reaction time to 30 minutes with comparable yields .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazide linkage can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide linkage and brominated hydroxyphenyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : The 5-bromo substitution in the main compound vs. 3-bromo in may alter steric interactions in target binding pockets.
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances lipophilicity and metabolic resistance compared to the hydroxyl group in the main compound .
  • Backbone Modifications: Amino substitutions in and vs. the unmodified triazine-dione in the main compound could affect tautomerization and π-stacking interactions .

Bioactivity and Mode-of-Action Similarities

Studies indicate that structural similarity correlates with bioactivity overlap. For example:

  • Clustering by Bioactivity : Compounds with analogous triazine-dione backbones and aromatic hydrazide moieties cluster together in bioactivity profiles, suggesting shared targets (e.g., kinase or protease inhibition) .
  • Proteomic Interaction Signatures : The CANDO platform predicts that compounds with similar proteomic interaction signatures (e.g., triazine derivatives) exhibit analogous therapeutic effects, even with divergent substituents .

Computational and Analytical Comparisons

  • Similarity Metrics : Tanimoto and Dice indexes (using Morgan fingerprints) quantify ~70–85% similarity between the main compound and , and , driven by the conserved triazine-hydrazide scaffold .
  • NMR and MS Analysis : NMR shifts in regions corresponding to aromatic and triazine groups (e.g., δ 7.2–8.1 ppm for aromatic protons) are conserved across analogs, while substituent-dependent shifts (e.g., δ 3.8–4.2 ppm for methoxy groups in and ) highlight structural divergence .

Research Findings and Implications

  • Drug Design : Substituent engineering (e.g., bromine for target affinity, methoxy for solubility) optimizes pharmacokinetics without altering core bioactivity .
  • Future Directions : High-throughput screening of triazine-hydrazide libraries using molecular networking and proteomic profiling could accelerate lead optimization.

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated hydroxyphenyl group linked to a triazinyl moiety via a hydrazide bond. Its molecular formula is C13H11BrN6O4C_{13}H_{11}BrN_6O_4, with a molecular weight of 383.16 g/mol. The structural complexity contributes to its diverse biological activity.

Synthesis Methods

The synthesis typically involves:

  • Formation of Hydrazide Intermediate : Reaction of 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid with hydrazine hydrate.
  • Condensation Reaction : The hydrazide intermediate is condensed with 5-bromo-2-hydroxybenzaldehyde under acidic or basic conditions to yield the final product.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these bacteria range from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus75
Klebsiella pneumoniae100

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines are reported to be approximately 30 µM and 45 µM respectively.

Cell LineIC50 (µM)
MCF-730
HeLa45

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to apoptosis.
  • DNA Interaction : The compound can intercalate into DNA strands disrupting replication and transcription processes.

Case Studies

Several studies have highlighted the compound's potential:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria compared to standard antibiotics.
  • Cancer Research : In a recent investigation published in Cancer Letters, this compound was shown to significantly reduce tumor growth in xenograft models .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis typically involves condensation of the bromo-hydroxyphenyl aldehyde with the triazinylpropanehydrazide precursor under reflux conditions. Key steps include:

  • Schiff base formation : Reaction of the aldehyde with hydrazide in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) .
  • Yield optimization : Adjusting molar ratios (1:1.2 aldehyde:hydrazide) and reflux duration (6–12 hours) improves yields to 65–75% .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • FTIR : Confirms the presence of C=N (1590–1620 cm⁻¹), NH (3200–3300 cm⁻¹), and C=O (1680–1720 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm), hydrazide NH (δ 9.2–10.1 ppm), and triazine carbonyl carbons (δ 165–170 ppm) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., C=N~120°) and intermolecular hydrogen bonding critical for stability .

Q. How can initial biological activity screening be designed for this compound?

  • Antimicrobial assays : Use disc diffusion (6 mm discs, 50 µg compound/disc) against E. coli, S. aureus, and B. subtilis. Compare inhibition zones to ciprofloxacin controls ( reports zones >20 mm for analogs) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations, with IC₅₀ calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM). Focus on hydrogen bonding between the triazine carbonyl and enzyme active sites .
  • DFT calculations : Gaussian 09 computes frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to predict redox activity and reactive sites .

Q. What experimental strategies resolve contradictory biological data (e.g., variable IC₅₀ values)?

  • Orthogonal assays : Cross-validate cytotoxicity results with Annexin V/PI flow cytometry and caspase-3 activation assays .
  • Batch consistency : Verify compound purity via HPLC (C18 column, 70:30 acetonitrile:water) to exclude impurities >98% .
  • Solubility adjustments : Use DMSO/water mixtures (<1% DMSO) to avoid solvent interference in biological assays .

Q. How can reaction conditions be systematically optimized for scale-up?

  • Design of Experiments (DoE) : Apply factorial design to variables (temperature: 70–90°C, catalyst: 0.5–2 mol%) and analyze via ANOVA. Optimal conditions may reduce side products by 30% .
  • Flow chemistry : Continuous-flow reactors (residence time: 10–20 min) enhance reproducibility and reduce reaction time by 40% compared to batch methods .

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